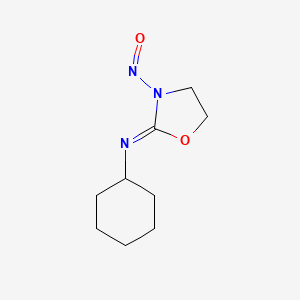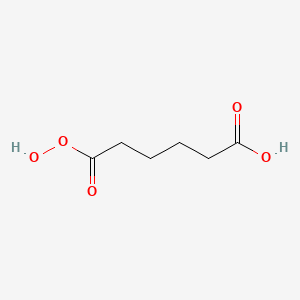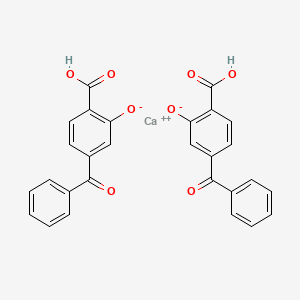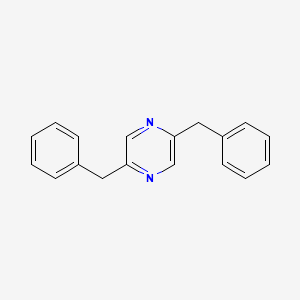![molecular formula C16H20O4 B14442419 2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate CAS No. 77504-03-1](/img/structure/B14442419.png)
2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate is an organic compound with a complex structure that includes both phenoxy and prop-2-enoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate typically involves the reaction of phenoxyacetic acid with allyl alcohol in the presence of an esterification catalyst such as cerium sulfate. The reaction is carried out under reflux conditions with benzene as the solvent .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar esterification reactions but on a larger scale. The use of azeotropic dehydration techniques can help in driving the reaction to completion and obtaining higher yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bonds in the prop-2-en-1-yl group, converting them into saturated derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the ether linkage can be cleaved and replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of 2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate involves its interaction with various molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions with biological molecules, while the prop-2-enoate group can participate in Michael addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-methoxy-4-(1-propenyl)-:
Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate: Similar in structure but with a methoxy group instead of the ethoxy linkage.
Eigenschaften
CAS-Nummer |
77504-03-1 |
|---|---|
Molekularformel |
C16H20O4 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C16H20O4/c1-3-7-14-8-5-6-9-15(14)19-12-10-18-11-13-20-16(17)4-2/h3-6,8-9H,1-2,7,10-13H2 |
InChI-Schlüssel |
WKTUYHPZWWNXAI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC=CC=C1OCCOCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


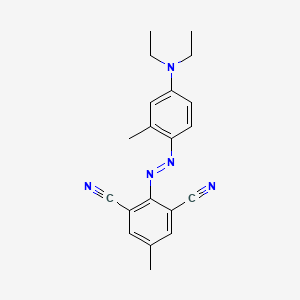
![N~1~-[2-(4-Nitrophenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14442350.png)
silane](/img/structure/B14442358.png)

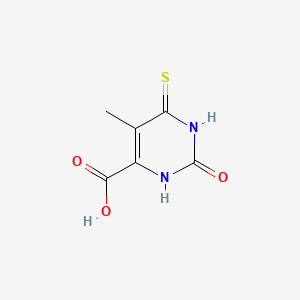
![N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442377.png)
![N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B14442382.png)
